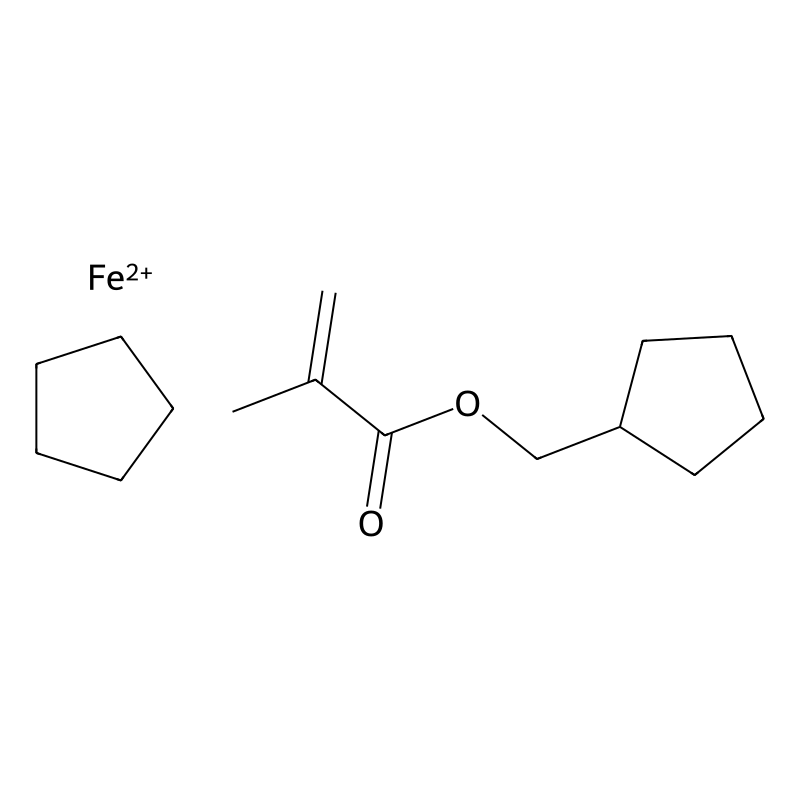

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

solubility

Synthesis and Characterization:

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+), also known as iron(II) bis(cyclopentadienyl)methyl acrylate, is a coordination complex containing iron(II) as the central metal atom. It is synthesized by reacting iron(II) chloride (FeCl₂) with cyclopentadienylmagnesium bromide (CpMgBr) and methyl acrylate (CH₂=CHCOOCH₃) in an inert atmosphere. []

The structure of the complex has been characterized by various techniques, including X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These studies confirm the presence of the iron(II) ion coordinated to two cyclopentadienyl (Cp) rings and the methyl acrylate ligand.

Catalytic Applications:

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) has been explored as a potential catalyst for various organic reactions. For instance, studies have shown its effectiveness in:

- Ring-opening metathesis polymerization (ROMP): This process involves the cleavage and rearrangement of carbon-carbon double bonds to form cyclic polymers. The iron complex has been shown to be a good catalyst for the ROMP of cycloolefins, leading to the formation of various cyclic polymers with potential applications in materials science. []

- Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double bond. The iron complex has been investigated as a catalyst for the hydrosilylation of alkenes, offering a potential route for the synthesis of organosilicon compounds with diverse applications. []

Future Directions:

Research on Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is ongoing, with a focus on exploring its potential in various catalytic applications. Further studies are needed to:

- Understand the mechanism of action: A deeper understanding of the reaction mechanisms involved in the catalytic processes mediated by the iron complex is crucial for optimizing its performance and developing new catalysts with improved efficiency and selectivity.

- Expand the substrate scope: Investigating the activity of the complex with a wider range of substrates can broaden its applicability in organic synthesis and potentially lead to the development of new materials with desired properties.

- Improve catalyst stability and recyclability: Developing strategies to enhance the stability and reusability of the iron complex can make it more attractive for practical applications in industrial processes.

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex organometallic compound characterized by its unique combination of organic and inorganic components. The structure comprises a cyclopentane ring, a cyclopentylmethyl group, and a 2-methylprop-2-enoate moiety coordinated to an iron(2+) ion. This compound's intricate architecture allows it to exhibit diverse chemical behaviors and potential applications in various scientific fields, particularly in catalysis and materials science.

- Oxidation: The iron(2+) ion can be oxidized to iron(3+) under oxidative conditions, often facilitated by agents such as hydrogen peroxide or potassium permanganate in acidic media.

- Reduction: The compound can be reduced back to iron(2+) from iron(3+) using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles, such as amines or thiols, in the presence of bases like sodium hydroxide.

These reactions highlight the compound's versatility and its potential as a catalyst in organic synthesis.

The synthesis of Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) typically involves two main steps:

- Formation of Cyclopentylmethyl 2-methylprop-2-enoate: This is achieved through the esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate this reaction.

- Complexation with Iron(2+): The resulting ester is then reacted with an iron(2+) salt (e.g., iron(2+) chloride) in the presence of a coordinating solvent like tetrahydrofuran (THF). This reaction is typically conducted under an inert atmosphere to prevent oxidation of the iron(2+) ion.

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) has several notable applications:

- Catalysis: It is utilized as a catalyst in organic synthesis, particularly in polymerization reactions.

- Biological Research: The compound is investigated for its potential role in biological systems due to its organometallic characteristics.

- Drug Delivery Systems: Its unique structure makes it a candidate for use in drug delivery systems and therapeutic applications.

- Industrial Use: It serves as a precursor for the synthesis of specialty polymers and other complex organometallic compounds .

Interaction studies involving Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) suggest that it may exhibit interesting interactions with various biological molecules. These interactions could include coordination with enzymes or other biomolecules, potentially influencing their activity. Further research is needed to explore these interactions comprehensively and determine their implications for biological systems .

Several compounds share structural or functional similarities with Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+). Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Ferrocene | Organometallic | Stable "sandwich" structure with two cyclopentadienyl rings. |

| Bis(η5-cyclopentadienyl)iron | Organometallic | Contains two cyclopentadienyl ligands coordinated to iron. |

| Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate | Organometallic | Combines cyclopentadiene chemistry with iron coordination. |

| Cyclopentene | Cycloalkene | A precursor for synthesizing more complex compounds. |

These comparisons illustrate how Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) stands out due to its specific combination of components and potential applications in catalysis and materials science .